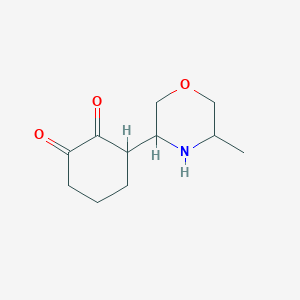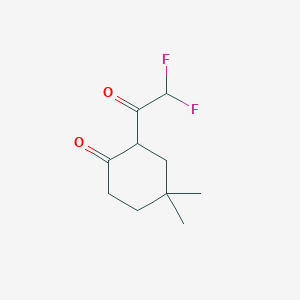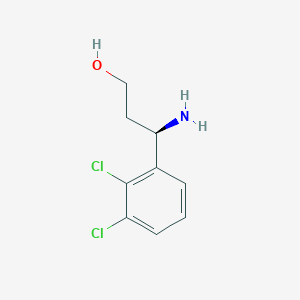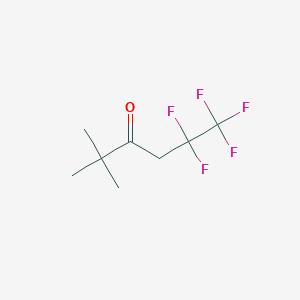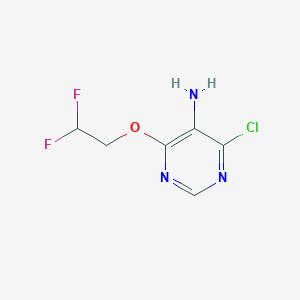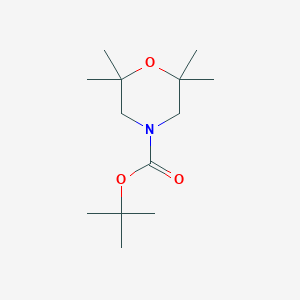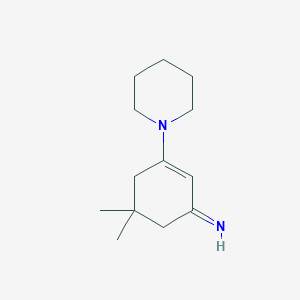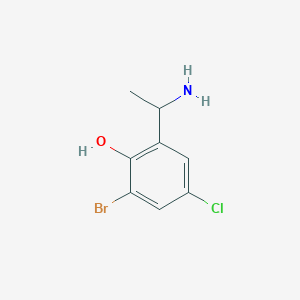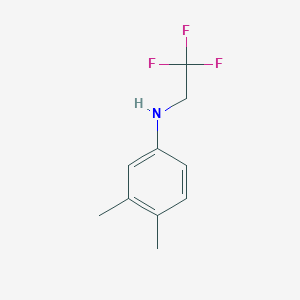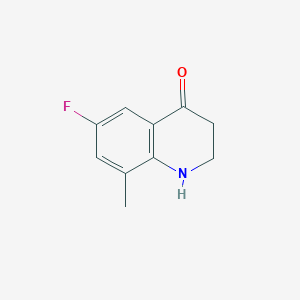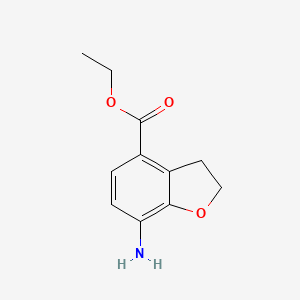
Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the amino and carboxylate groups. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the formation of the benzofuran ring can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives .
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate, often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include catalytic processes and optimized reaction conditions to minimize side reactions and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized benzofuran compounds .
Applications De Recherche Scientifique
Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a valuable tool for biological research.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including drug development.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, such as the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate include other benzofuran derivatives, such as:
Benzofuran-2-one derivatives: Known for their antioxidant properties.
Psoralen and 8-methoxypsoralen: Used in the treatment of skin diseases like cancer and psoriasis.
Uniqueness
Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate is unique due to its specific functional groups, which confer distinct biological activities and reactivity. Its combination of amino and carboxylate groups within the benzofuran framework makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
ethyl 7-amino-2,3-dihydro-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-9(12)10-7(8)5-6-15-10/h3-4H,2,5-6,12H2,1H3 |
Clé InChI |
TXMPSABQXNCJIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2CCOC2=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


